molecular formula C9H10ClN3O3 B2394312 methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate CAS No. 2413886-72-1

methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate

Cat. No.: B2394312
CAS No.: 2413886-72-1
M. Wt: 243.65
InChI Key: KEQNCSOZTAYSLU-UHFFFAOYSA-N
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Description

“Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of “Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate” is 200.62 . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC, or others .

Scientific Research Applications

Osteoporosis Treatment and Prevention

Research has identified compounds structurally related to "Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate" as potent and selective antagonists of the αvβ3 receptor. These compounds have shown significant efficacy in vivo for bone turnover, indicating potential for clinical development in treating osteoporosis. The research emphasizes the importance of such compounds in the pharmaceutical industry, particularly for diseases affecting bone density and strength (Coleman et al., 2004).

Antimicrobial Activity

Synthesis and characterization of uracil derivatives closely related to "Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate" have provided insights into their structural and UV properties. These compounds have demonstrated interactions with DNA through electrostatic binding, suggesting potential for antimicrobial activity. The ability to interact with DNA makes these compounds candidates for further exploration as antimicrobial agents, highlighting their significance in the development of new therapeutic strategies (Yao et al., 2013).

Structural and Reaction Studies

The synthesis of various pyrimidine derivatives, including those similar to "Methyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)-3-oxopropanoate," has been a focus of research for understanding chemical reactions and molecular structures. These studies not only contribute to the chemical database of pyrimidine derivatives but also offer insights into the mechanisms of their formation and potential applications in medicinal chemistry and material science (Hossan et al., 2012).

Properties

IUPAC Name

methyl 3-[(5-chloropyrimidin-2-yl)-methylamino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c1-13(7(14)3-8(15)16-2)9-11-4-6(10)5-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQNCSOZTAYSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=N1)Cl)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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